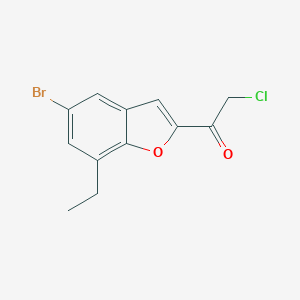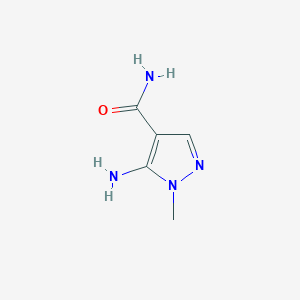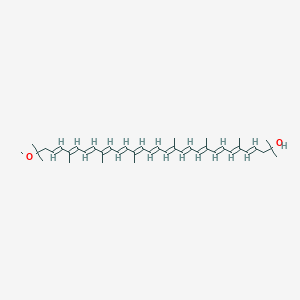
Hydroxyspirilloxanthin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxyspirilloxanthin is a carotenoid pigment that is found in the bacterium Spirillum sp. It is a yellowish-orange pigment that has shown promising potential in various scientific research applications. In
科学的研究の応用
Astaxanthin Research
Astaxanthin Extraction and Biological Activities : Astaxanthin, a carotenoid related to hydroxyspirilloxanthin, has been extracted from various natural resources like Haematococcus pluvialis. It shows potential biological activity in both in vitro and in vivo models, influencing metabolism in animals and humans. Astaxanthin is used as a nutritional supplement, antioxidant, and anticancer agent, offering potential health benefits against diseases such as diabetes and cardiovascular disorders (Ambati et al., 2014).
Gene Regulation in Carotenoid Biosynthesis : The expression of genes coding for phytoene synthase and carotenoid hydroxylase in Haematococcus pluvialis, which are key enzymes in astaxanthin biosynthesis, is influenced by environmental stressors. This regulation is crucial for astaxanthin accumulation in response to stress like high light or salt stress (Steinbrenner & Linden, 2001).
Metabolic Engineering for Astaxanthin Production : Research on metabolic engineering in Saccharomyces cerevisiae has led to significant increases in astaxanthin production. This involves integrating strategies like codon optimization and gene copy number adjustment. This work provides insights into constructing biosynthetic pathways for other natural products (Zhou et al., 2015).
Astaxanthin in Human Health and Nutrition : Astaxanthin's potent antioxidant property has implications in various biological activities, including antioxidative and anti-inflammatory effects. It shows potential for applications in human health and nutrition, particularly in ocular health, diabetes, and cancer (Hussein et al., 2006).
Impact of Butylated Hydroxyanisole on Astaxanthin Production : A study explored the effects of butylated hydroxyanisole (BHA) on astaxanthin production in Haematococcus pluvialis. BHA significantly increased astaxanthin content and influenced metabolomic profiles, suggesting its role in enhancing astaxanthin accumulation (Ding et al., 2019).
Comparative Analysis of β-carotene Hydroxylase Genes : Research comparing β-carotene hydroxylase genes from various sources, essential in astaxanthin biosynthesis, reveals the reaction sequence for astaxanthin formation. The study highlights the efficiency of certain hydroxylases, influencing the biosynthesis process (Scaife et al., 2012).
Astaxanthin's Neuroprotective Mechanism : Astaxanthin is studied for its role in protecting against oxidative stress-induced cellular toxicity, particularly in dopaminergic cells. It mitigates reactive oxygen species-mediated apoptosis, suggesting its therapeutic potential for oxidative stress-related neurodegeneration (Liu et al., 2009).
Enhancing Astaxanthin and Lipid Production with BHT : The effects of butylated hydroxytoluene (BHT) on astaxanthin and lipid production in Haematococcus pluvialis under specific conditions were studied. BHT significantly increased astaxanthin and lipid contents, providing insights into stimulatory methods for astaxanthin production (Zhao et al., 2018).
Astaxanthin in Brain Aging and Oxidative Stress : A study on rats showed that astaxanthin alleviates brain aging by attenuating oxidative stress and increasing brain-derived neurotrophic factor levels. This suggests its potential in combating age-related neurodegenerative conditions (Wu et al., 2014).
Additional Related Research
- Fucoxanthin and Obesity : Fucoxanthin, another carotenoid, has shown anti-obesity activity. It regulates cytokine secretions and induces uncoupling protein 1 in abdominal white adipose tissue, suggesting its potential as an anti-obesity agent (Gammone & D’Orazio, 2015).
特性
CAS番号 |
16176-79-7 |
|---|---|
製品名 |
Hydroxyspirilloxanthin |
分子式 |
C41H58O2 |
分子量 |
582.9 g/mol |
IUPAC名 |
(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,28E)-31-methoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-4,6,8,10,12,14,16,18,20,22,24,26,28-tridecaen-2-ol |
InChI |
InChI=1S/C41H58O2/c1-34(22-14-24-36(3)26-16-28-38(5)30-18-32-40(7,8)42)20-12-13-21-35(2)23-15-25-37(4)27-17-29-39(6)31-19-33-41(9,10)43-11/h12-31,42H,32-33H2,1-11H3/b13-12+,22-14+,23-15+,26-16+,27-17+,30-18+,31-19+,34-20+,35-21+,36-24+,37-25+,38-28+,39-29+ |
InChIキー |
SSZVJOJPPUPCBF-JARCNSDHSA-N |
異性体SMILES |
C/C(=C\C=C\C(=C\C=C\C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C\C=C(/C)\C=C\CC(C)(C)OC)\C)\C)/C=C/CC(C)(C)O |
SMILES |
CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C=CCC(C)(C)O |
正規SMILES |
CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)OC)C)C)C=CCC(C)(C)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol](/img/structure/B97509.png)
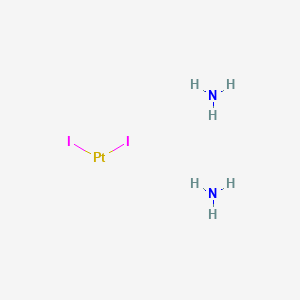
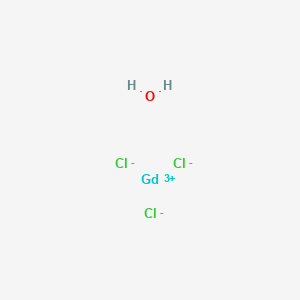
![Bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B97514.png)


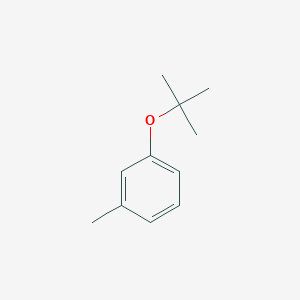
![3H-Pyrazol-3-one, 2,4-dihydro-4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-phenyl-](/img/structure/B97524.png)

